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Compound of Interest

Compound Name: CP-465022 hydrochloride

Cat. No.: B15579404

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CP-465,022 hydrochloride is a potent and selective, non-competitive antagonist of the a-amino-
3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory
synaptic transmission in the central nervous system.[1][2][3] This guide provides a
comprehensive overview of its chemical properties, biological activity, and the experimental
protocols utilized in its characterization, designed to support its application in neuroscience
research.

Core Chemical and Physical Data

CP-465,022 hydrochloride is a quinazolinone derivative with the following key identifiers and
properties.[1][2][4] Of note, there is a discrepancy in the reported CAS Registry Number for this
compound, which researchers should be aware of when sourcing the material.
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Property Value Citation(s)

3-(2-Chlorophenyl)-2-[2-[6-
[(diethylamino)methyl]-2-

Chemical Name pyridinyl]lethenyl]-6-fluoro- [1112]
4(3H)-quinazolinone
hydrochloride
Molecular Formula C26H24CIFN4O.HCI [1][2][4]
Molecular Weight 499.41 g/mol [1112]14]

1785666-59-2[1][2][3] or
CAS Number [1][21[3][4]
199655-36-2[4]

Purity >98% (HPLC) [1][2]

N Soluble to 100 mM in DMSO
Solubility _ [2][4]
and 10mM in water.

Desiccate at room
Storage [11[2]
temperature.

Biological Activity and Mechanism of Action

CP-465,022 is a highly selective, non-competitive antagonist of AMPA receptors, with an I1Cso of
25 nM in rat cortical neurons.[1][2][3][5] Its non-competitive nature means it does not directly
compete with the agonist, such as glutamate, for the binding site. Instead, it binds to an
allosteric site on the receptor complex, modulating its function.[5] This inhibition is not
dependent on use or voltage.[5]

In addition to its primary activity at AMPA receptors, CP-465,022 also significantly blocks the
persistent component of Nav1.6 channel activity.[1][2] It displays weak inhibition of NMDA,
GABA, and kainate receptors.[4] The compound is brain-penetrant and orally active, making it
suitable for in vivo studies.[1][2]

Signaling Pathway of CP-465,022 Action
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Mechanism of Action of CP-465,022
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Caption: Allosteric inhibition of the AMPA receptor by CP-465,022.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from studies involving CP-
465,022.

In Vitro Activity
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Target/Assay Species/Cell Type Result (ICso) Citation(s)
AMPA receptor- _
) Rat cortical neurons 25 nM [1][2]13][5]

mediated currents
Kainate-induced i

Rat cortical neurons 25 nM [3]
response
Peak NMDA-induced ) o

Rat cortical neurons 36% inhibition [6]
currents (at 10 pM)
NMDA currents at 8s ) o

Rat cortical neurons 70% inhibition [6]

(at 10 um)

Peak NMDA currents
(at 1 um)

Rat cerebellar granule o
19% inhibition [6]
neurons

NMDA currents at 8s
(at 1 pum)

Rat cerebellar granule o
45% inhibition [6]
neurons

Vo Effi | el

Dosing
Model/Assay Species (subcutaneous Effect Citation(s)
)
Pentylenetetrazol
. Complete
e-induced Rat 10 mg/kg ) [3]
, protection
seizures
Inhibition at
doses slightly
Locomotor ]
o Rat Dose-dependent  higher than [3]
Activity

anticonvulsant

doses

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization

of CP-465,022.
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Whole-Cell Patch-Clamp Electrophysiology in Rat
Cortical Neurons

This protocol is based on the methods described by Lazaro et al. (2002).

o Cell Culture: Primary cortical neurons are prepared from embryonic day 18 rat fetuses and
cultured for 7-14 days.

e Recording Solutions:

o External Solution (in mM): 145 NaCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES, and 10 glucose,
with the pH adjusted to 7.4 with NaOH.

o Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the
pH adjusted to 7.2 with CsOH.

» Electrophysiological Recording:

o

Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

o

Agonists (e.g., kainate) are applied using a rapid solution exchange system.

[¢]

CP-465,022 is pre-applied or co-applied with the agonist to determine its inhibitory effect.

o

Currents are amplified, filtered, and digitized for analysis.

» Data Analysis: The peak amplitude of the agonist-induced current is measured before and
after the application of CP-465,022. The concentration-response curve is fitted to determine
the 1Cso value.

Experimental Workflow for Electrophysiology
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Workflow for Whole-Cell Patch-Clamp Electrophysiology
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Caption: A typical workflow for assessing the inhibitory effect of CP-465,022.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol is based on the in vivo studies described by Menniti et al. (2003).

e Animals: Adult male Sprague-Dawley rats are used.
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e Drug Administration:

o CP-465,022 or vehicle is administered subcutaneously at various doses (e.g., up to 10
mg/kg).

o After a pretreatment period (e.g., 60 minutes), pentylenetetrazole (PTZ) is administered
intraperitoneally at a convulsant dose (e.g., 100 mg/kg).

e Behavioral Observation:
o Animals are observed for a set period (e.g., 30 minutes) following PTZ administration.
o The latency to and incidence of clonic and tonic seizures, as well as lethality, are recorded.

o Data Analysis: The effects of CP-465,022 on the seizure parameters are compared to the
vehicle-treated group to determine its anticonvulsant efficacy.

Global Ischemia Model in Rats

The following is a generalized protocol for a global ischemia model, as investigated by Menniti
et al. (2003).

Animals: Adult male Wistar rats are used.

Surgical Procedure (Four-Vessel Occlusion):

o On day 1, the vertebral arteries are permanently occluded by electrocautery.

o On day 2, the common carotid arteries are isolated and occluded with aneurysm clips for a
defined period (e.g., 10 minutes) to induce global cerebral ischemia.

Drug Administration:

o CP-465,022 or vehicle is administered at the time of reperfusion and again at a later time
point (e.g., 5 mg/kg at reperfusion and 2 mg/kg 4 hours later, administered
subcutaneously).

Outcome Assessment:
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o After a survival period (e.g., 7 days), the animals are euthanized, and their brains are
processed for histological analysis.

o Neuronal loss, particularly in the CA1 region of the hippocampus, is quantified to assess
the neuroprotective effects of CP-465,022.

Conclusion

CP-465,022 hydrochloride is a valuable pharmacological tool for investigating the role of AMPA
receptors in various physiological and pathological processes. Its high potency, selectivity, and
in vivo activity make it a suitable compound for a range of preclinical studies. The information
and protocols provided in this guide are intended to facilitate further research into the
therapeutic potential of AMPA receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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